2,4-Bis(4-fluorophenyl)phthalazin-1-one
Description
2,4-Bis(4-fluorophenyl)phthalazin-1-one is a phthalazinone derivative characterized by a bicyclic phthalazinone core substituted with two 4-fluorophenyl groups at the 2- and 4-positions. Phthalazinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and anticancer activity. The fluorine atoms on the phenyl rings enhance metabolic stability, lipophilicity, and binding interactions via electron-withdrawing effects and hydrogen bonding.
Properties
IUPAC Name |
2,4-bis(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGONNKRRHRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-fluorophenyl)phthalazin-1-one typically involves the reaction of 4-fluorobenzoyl chloride with hydrazine to form the intermediate 4-fluorobenzohydrazide. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the desired phthalazinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(4-fluorophenyl)phthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- Substituted derivatives with various functional groups.
- Reduced alcohol or oxidized carboxylic acid derivatives.
Scientific Research Applications
2,4-Bis(4-fluorophenyl)phthalazin-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(4-fluorophenyl)phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair, thereby affecting cellular processes . The fluorine atoms enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pharmacological and physicochemical properties of phthalazinone derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects: Fluorine and chlorine substituents improve binding affinity to enzymes like PARP by stabilizing charge interactions. For example, Olaparib’s 4-fluorophenyl group contributes to its nanomolar potency . Bromine (in 4-bromophenyl analog) may enhance DNA binding but could increase toxicity risks .
- Solubility and Bioavailability: Piperazine or sulfonyl-piperazine substituents (e.g., in Olaparib and Compound D1) improve water solubility and oral bioavailability compared to non-polar substituents like bis(4-fluorophenyl) .
Structure-Activity Relationships (SAR)
- Position of Substituents : Substitution at the 4-position (e.g., benzyl groups in Olaparib) is critical for PARP inhibition, while 2-position substituents modulate selectivity .
- Halogen Effects : Fluorine > Chlorine > Bromine in metabolic stability due to smaller atomic size and stronger C-F bond. Bromine’s larger size may hinder target binding despite stronger halogen bonds .
- Piperazine vs. Non-Piperazine Derivatives: Piperazine-containing analogs (e.g., KU-0059436) show superior pharmacokinetic profiles, with oral bioavailability >50% in preclinical models, compared to non-piperazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
